alpha-D-fructopyranose
Overview
Description
Alpha-D-fructopyranose is a cyclic form of fructose, a ketohexose sugar. It is one of the tautomers of fructose that exists in equilibrium with other forms such as beta-D-fructopyranose, alpha-D-fructofuranose, and beta-D-fructofuranose in aqueous solutions . This compound is significant in various biological and industrial processes due to its sweetening properties and role as a fundamental metabolite .
Preparation Methods
Alpha-D-fructopyranose can be synthesized through the isopropylidenation of D-fructose. This process involves the use of acetone and an ionic liquid catalyst accompanied by strontium chloride under reflux conditions . The reaction yields cyclic ketals, specifically 1,2;4,5-di-O-isopropylidene-beta-D-fructopyranose, which can be further processed to obtain this compound . Industrial production methods often involve the extraction and purification of fructose from natural sources such as sugarcane and sugar beet, followed by conversion to its cyclic forms .
Chemical Reactions Analysis
Alpha-D-fructopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Tollens’ reagent for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with Tollens’ reagent produces gluconic acid, while reduction with sodium borohydride yields sorbitol .
Scientific Research Applications
Alpha-D-fructopyranose has numerous applications in scientific research. In chemistry, it is used as a model compound to study carbohydrate chemistry and reaction mechanisms . In biology, it serves as a fundamental metabolite in various metabolic pathways, particularly in yeast and other microorganisms . In medicine, this compound is explored for its potential therapeutic properties, including its role as a sweetening agent in diabetic-friendly products . Industrially, it is utilized in the production of sweeteners and other food additives .
Mechanism of Action
The mechanism of action of alpha-D-fructopyranose involves its conversion to fructose-6-phosphate in metabolic pathways. This conversion is catalyzed by the enzyme hexokinase, which phosphorylates the compound at the sixth carbon position . The resulting fructose-6-phosphate then enters the glycolytic pathway, where it is further metabolized to produce energy . The molecular targets and pathways involved in this process are crucial for cellular energy production and metabolic regulation .
Comparison with Similar Compounds
Alpha-D-fructopyranose is similar to other cyclic forms of fructose, such as beta-D-fructopyranose, alpha-D-fructofuranose, and beta-D-fructofuranose . These compounds differ in the orientation of the hydroxyl group at the anomeric carbon and the size of the ring structure (five-membered furanose vs. six-membered pyranose) . Compared to these similar compounds, this compound is unique in its specific structural configuration, which influences its reactivity and interaction with enzymes .
Properties
IUPAC Name |
(2S,3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-ZXXMMSQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10489-81-3 | |
Record name | alpha-D-Fructopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010489813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .ALPHA.-D-FRUCTOPYRANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRW11KHO3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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